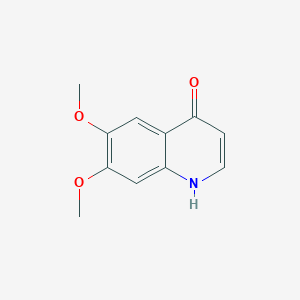
6,7-Dimethoxyquinolin-4-ol
Cat. No. B174837
Key on ui cas rn:
127285-54-5
M. Wt: 205.21 g/mol
InChI Key: QOGPNCUTXVZQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08372981B2
Procedure details


6,7-Dimethoxy-1,4-dihydro-4-quinolinone (4.10 g, 20.0 mmol), 2-bromo-5-nitropyridine (4.46 g, 22.0 mmol) and potassium carbonate (5.53 g, 40.0 mmol) were heated and stirred at 70° C. for 3 hours in N,N-dimethylformamide (20 ml). The reaction solution was diluted with ethyl acetate, the insoluble portion was filtered off, and after washing with water and saturated saline and drying the organic layer over anhydrous magnesium sulfate, the drying agent was filtered off and the filtrate was distilled off under reduced pressure. The obtained crude product was subjected to silica gel column chromatography (eluent: ethyl acetate), and the fraction containing the target substance was concentrated, suspended in ethyl acetate and diluted with hexane, after which the crystals were filtered out, washed with hexane and then blow-dried to obtain the title compound (2.23 g, 6.81 mmol, 34%) as yellow crystals.






Name
Yield
34%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[NH:9][CH:8]=[CH:7][C:6]2=[O:15].Br[C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][N:18]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][N:18]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2C(C=CNC2=CC1OC)=O
|
|
Name
|
|
|
Quantity
|
4.46 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
5.53 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insoluble portion was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
after washing with water and saturated saline
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying the organic layer over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the drying agent was filtered off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the filtrate was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained crude product
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the fraction containing the target substance
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with hexane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after which the crystals were filtered out
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
blow-dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C(=CC=NC2=CC1OC)OC1=NC=C(C=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 6.81 mmol | |
| AMOUNT: MASS | 2.23 g | |
| YIELD: PERCENTYIELD | 34% | |
| YIELD: CALCULATEDPERCENTYIELD | 34.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
